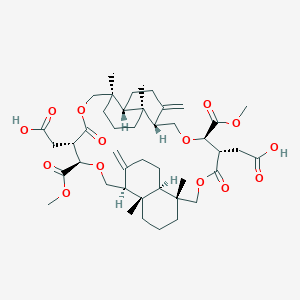
Cryptoporic acid D
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cryptoporic acid D is a natural product found in Cryptoporus volvatus with data available.
科学研究应用
Chemical Structure and Isolation
Cryptoporic acid D is a drimane-type sesquiterpenoid characterized by its complex structure, which has been elucidated through various spectroscopic techniques including NMR and X-ray crystallography. The compound is typically isolated from the fruiting bodies of fungi such as Polyporus species. For instance, in a study involving Polyporus arcularius and Polyporus ciliatus, cryptoporic acids were extracted using ethyl acetate and analyzed for their chemical properties and biological activities .
Biological Activities
The biological activities of this compound have been extensively studied, revealing several promising applications:
- Antitumor Activity : this compound exhibits inhibitory effects on cancer cell proliferation. Studies have shown that it can inhibit colon cancer development in animal models treated with carcinogens . This antitumorigenic effect highlights its potential as a chemotherapeutic agent.
- Anti-inflammatory Properties : Research indicates that cryptoporic acids possess anti-inflammatory activities. Isolated compounds have been tested against key enzymes involved in inflammation, such as cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LO). These studies suggest that this compound could serve as a lead compound for developing anti-inflammatory drugs .
- Antibacterial Activity : While some studies reported that cryptoporic acids showed limited antibacterial activity against certain strains of bacteria, further investigations are necessary to fully understand their potential in this area. The antibacterial properties are often evaluated through bioassay-guided fractionation methods .
Case Study 1: Antitumor Effects
In a controlled study involving rats and mice, researchers administered this compound to assess its impact on colon cancer induced by specific carcinogens. The results indicated a significant reduction in tumor formation compared to control groups, suggesting that the compound may interfere with cancer cell signaling pathways or enhance apoptotic processes .
Case Study 2: Anti-inflammatory Mechanisms
A series of in vitro assays were conducted to evaluate the effects of this compound on inflammatory markers. The compound demonstrated a dose-dependent inhibition of COX enzymes, which are critical in the inflammatory response. This finding supports the hypothesis that this compound could be developed into an anti-inflammatory therapeutic agent .
Summary of Findings
The following table summarizes the key findings related to the applications of this compound:
属性
CAS 编号 |
119979-95-2 |
|---|---|
分子式 |
C44H64O14 |
分子量 |
817 g/mol |
IUPAC 名称 |
2-[(1S,5R,9S,10R,13S,17R,18S,22R,26S,27R,30S,34R)-26-(carboxymethyl)-10,27-bis(methoxycarbonyl)-1,5,18,22-tetramethyl-14,31-dimethylidene-8,25-dioxo-7,11,24,28-tetraoxapentacyclo[28.4.0.05,34.013,18.017,22]tetratriacontan-9-yl]acetic acid |
InChI |
InChI=1S/C44H64O14/c1-25-11-13-31-41(3)15-9-17-43(31,5)29(25)21-55-35(39(51)53-7)27(19-33(45)46)37(49)58-24-42(4)16-10-18-44(6)30(26(2)12-14-32(42)44)22-56-36(40(52)54-8)28(20-34(47)48)38(50)57-23-41/h27-32,35-36H,1-2,9-24H2,3-8H3,(H,45,46)(H,47,48)/t27-,28-,29-,30-,31-,32-,35+,36+,41-,42-,43+,44+/m0/s1 |
InChI 键 |
OXFMLGZWGZNFCM-UOXLEDAOSA-N |
SMILES |
CC12CCCC3(C1CCC(=C)C3COC(C(C(=O)OCC4(CCCC5(C4CCC(=C)C5COC(C(C(=O)OC2)CC(=O)O)C(=O)OC)C)C)CC(=O)O)C(=O)OC)C |
手性 SMILES |
C[C@@]12CCC[C@]3([C@H]1CCC(=C)[C@@H]3CO[C@H]([C@@H](C(=O)OC[C@@]4(CCC[C@]5([C@H]4CCC(=C)[C@@H]5CO[C@H]([C@@H](C(=O)OC2)CC(=O)O)C(=O)OC)C)C)CC(=O)O)C(=O)OC)C |
规范 SMILES |
CC12CCCC3(C1CCC(=C)C3COC(C(C(=O)OCC4(CCCC5(C4CCC(=C)C5COC(C(C(=O)OC2)CC(=O)O)C(=O)OC)C)C)CC(=O)O)C(=O)OC)C |
同义词 |
cryptoporic acid D |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















